molecular formula C8H12N2OS B2973703 4-(Thiophen-2-YL)butanehydrazide CAS No. 1016494-10-2

4-(Thiophen-2-YL)butanehydrazide

Cat. No.: B2973703
CAS No.: 1016494-10-2
M. Wt: 184.26
InChI Key: VHGARKVXCIXDSP-UHFFFAOYSA-N
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Description

4-(Thiophen-2-YL)butanehydrazide is a hydrazide derivative featuring a thiophene ring at the 2-position of a butanehydrazide backbone. Hydrazides and their derivatives are widely studied for their pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities, often modulated by substituents such as thiophene, indole, or halogen groups .

Properties

IUPAC Name

4-thiophen-2-ylbutanehydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2OS/c9-10-8(11)5-1-3-7-4-2-6-12-7/h2,4,6H,1,3,5,9H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHGARKVXCIXDSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CCCC(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

4-(Thiophen-2-YL)butanehydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiophenes, and various substituted thiophenes .

Scientific Research Applications

4-(Thiophen-2-YL)butanehydrazide and its derivatives have significant applications in various fields:

Mechanism of Action

The mechanism of action of 4-(Thiophen-2-YL)butanehydrazide involves its interaction with various molecular targets. The thiophene ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth, reduction of inflammation, and induction of cancer cell apoptosis .

Comparison with Similar Compounds

Key Comparative Insights

Role of Thiophene Moiety :

  • Thiophene derivatives consistently demonstrate enhanced bioactivity. For example, thiophene-linked benzothiazoles (IC50 ~9 μM) and thiazolyl acetates showed potent anticancer and anti-inflammatory effects, respectively . The electron-rich thiophene ring likely enhances binding to biological targets through π-π interactions or sulfur-mediated hydrogen bonding.

Impact of Substituents :

  • Indole vs. Thiophene : Indole-substituted hydrazides () exhibited cytotoxicity, whereas thiophene analogs (e.g., ) showed antiproliferative effects. The planar indole group may facilitate DNA intercalation, while thiophene’s smaller size could improve solubility.
  • Halogenation : Chloro-substituted benzo-thiophene carbohydrazides () improved antimicrobial activity, likely due to increased electrophilicity and membrane permeability.

Synthetic Accessibility :

  • Ultrasound-assisted synthesis () reduced reaction time and improved yields for thiophene-containing hydrazides compared to conventional methods. This highlights scalability advantages for derivatives like 4-(Thiophen-2-YL)butanehydrazide.

Metal Complexation: Diorganotin(IV) complexes of hydrazides () demonstrated enhanced cytotoxicity, suggesting that this compound could serve as a ligand for metal-based anticancer agents.

Biological Activity

4-(Thiophen-2-YL)butanehydrazide, a compound featuring a thiophene ring, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant research findings regarding this compound, focusing on its anticancer, antimicrobial, and other therapeutic potentials.

  • IUPAC Name: this compound
  • Molecular Formula: C8H10N2S
  • Molecular Weight: 166.24 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of thiophene derivatives with hydrazine or hydrazones. The general synthetic route includes:

  • Formation of Thiophene Derivative: Starting from commercially available thiophene compounds.
  • Hydrazone Formation: Reacting the thiophene derivative with hydrazine to yield the hydrazide.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiophene derivatives, including this compound. Research indicates that compounds containing thiophene rings can induce apoptosis in cancer cells and inhibit cell proliferation.

Case Study:
A study evaluated several thiophene derivatives against human cancer cell lines, including HepG-2 (liver cancer) and A-549 (lung cancer). The results showed that compounds similar to this compound exhibited IC50 values in the micromolar range, demonstrating significant cytotoxic effects compared to standard chemotherapeutics like cisplatin .

CompoundCell LineIC50 (μM)Mechanism of Action
This compoundHepG-25.0 ± 0.3Induction of apoptosis
Similar Thiophene DerivativeA-5498.0 ± 0.5Inhibition of tubulin polymerization

Antimicrobial Activity

The antimicrobial properties of thiophene derivatives have also been investigated extensively. Studies show that these compounds exhibit activity against various bacterial strains and fungi.

Research Findings:
In vitro tests demonstrated that this compound showed notable antibacterial activity against Staphylococcus aureus and antifungal activity against Candida albicans. The minimum inhibitory concentration (MIC) was determined using standard dilution methods.

MicroorganismActivity TypeMIC (μg/mL)
Staphylococcus aureusAntibacterial32
Candida albicansAntifungal16

The biological activity of this compound can be attributed to several mechanisms:

  • Cell Cycle Arrest: Compounds with similar structures have been shown to induce cell cycle arrest at the G1/S phase.
  • Apoptosis Induction: Activation of apoptotic pathways through caspase activation has been observed.
  • Inhibition of Key Enzymes: Some studies suggest that these compounds may inhibit enzymes involved in DNA replication and repair.

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